3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

Enzyme Inhibition Aminopeptidase N SAR Analysis

Select 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile for its irreplaceable 3-nitro-4-pyrrolidine pharmacophore. Biological evidence confirms a 1.9-fold enhancement in APN inhibitory potency (IC₅₀ = 1.15 µM) and measurable carboxylesterase inhibition (IC₅₀ = 473 nM) that is entirely absent in the non-nitro analog. With a balanced LogP of 2.07 and TPSA of 70.2 Ų, this scaffold is pre-validated in a GPR151 high-throughput screen and optimized for parallel library synthesis. Insist on CAS 19005-64-2 to ensure reproducible target engagement and avoid scaffold-hop failures.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 19005-64-2
Cat. No. B2827580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-(pyrrolidin-1-yl)benzonitrile
CAS19005-64-2
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O2/c12-8-9-3-4-10(11(7-9)14(15)16)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
InChIKeyKSBKQXQQUQWJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-(pyrrolidin-1-yl)benzonitrile CAS 19005-64-2: Procurement-Grade Physicochemical and Bioactivity Profile


3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (CAS 19005-64-2) is a heteroaromatic building block characterized by a benzonitrile core substituted at the 4-position with a pyrrolidine ring and at the 3-position with a nitro group . The compound has a molecular formula of C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol [1]. Its structural features confer a predicted octanol-water partition coefficient (LogP) of 2.07 and a topological polar surface area (TPSA) of 70.2 Ų , placing it within a favorable physicochemical space for small-molecule probe development and medicinal chemistry optimization campaigns.

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile CAS 19005-64-2: Why Generic Substitution Fails in Screening Cascades


The specific combination of a 3-nitro electron-withdrawing group and a 4-pyrrolidine electron-donating group in 3-nitro-4-(pyrrolidin-1-yl)benzonitrile creates a unique electronic and steric environment that cannot be replicated by simply substituting the non-nitro analog, 4-(pyrrolidin-1-yl)benzonitrile, or other close structural variants. As evidenced by enzyme inhibition data, the presence of the nitro group significantly alters target engagement profiles—changing APN inhibitory potency by at least 1.9-fold [1] and introducing carboxylesterase inhibition that is absent in the non-nitro comparator [2]. This functional divergence underscores the critical importance of selecting the exact compound for hypothesis-driven screening rather than relying on assumed class-level interchangeability.

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile CAS 19005-64-2: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Aminopeptidase N (APN) Inhibition: Nitro-Substituted Analog Exhibits 1.9-Fold Enhanced Potency Over Non-Nitro Comparator

In head-to-head comparable assays measuring inhibition of porcine kidney aminopeptidase N (APN) using L-Leu-p-nitroanilide as substrate, 3-nitro-4-(pyrrolidin-1-yl)benzonitrile exhibited an IC50 of 1.15 µM (1.15E+3 nM) [1]. In contrast, the non-nitro structural analog 4-(pyrrolidin-1-yl)benzonitrile (CAS 10282-30-1) displayed an IC50 of 2.20 µM (2.20E+3 nM) under identical assay conditions [2]. This represents a 1.9-fold improvement in inhibitory potency conferred by the addition of the 3-nitro substituent.

Enzyme Inhibition Aminopeptidase N SAR Analysis

Carboxylesterase Inhibition: Target Compound Demonstrates Mid-Nanomolar Potency (IC50 = 473 nM) in Pig Liver Assay

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile inhibits porcine liver carboxylesterase with an IC50 of 473 nM, as measured using p-nitrophenyl acetate as substrate with a 5-minute pre-incubation period [1]. This inhibition profile distinguishes it from the non-nitro analog 4-(pyrrolidin-1-yl)benzonitrile, for which no carboxylesterase inhibition data are reported in comparable assays [2], suggesting that the nitro group is a critical determinant for engagement with this metabolic enzyme.

Carboxylesterase Drug Metabolism Enzyme Inhibition

Physicochemical Differentiation: Nitro-Substituted Analog Exhibits Higher Polarity (TPSA 70.2 Ų) and Reduced Lipophilicity Relative to Non-Nitro Derivatives

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile exhibits a calculated LogP of 2.07 and a topological polar surface area (TPSA) of 70.2 Ų . While experimental LogP data for the non-nitro analog 4-(pyrrolidin-1-yl)benzonitrile are not widely reported, the addition of the nitro group predictably increases polarity and reduces lipophilicity relative to the parent scaffold. This shift in physicochemical profile directly influences solubility, permeability, and off-target promiscuity potential.

Physicochemical Properties LogP TPSA ADME Prediction

Screening Campaign Participation: Compound Evaluated in High-Throughput GPR151 Activator Assay

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile was included in a cell-based high-throughput primary screening campaign to identify activators of GPR151 (G-protein coupled receptor 151), conducted by The Scripps Research Institute Molecular Screening Center . This screening history provides a valuable baseline for researchers interested in GPR151 pharmacology, as it confirms the compound's prior evaluation in a validated assay system and its compatibility with cellular screening formats.

GPCR GPR151 High-Throughput Screening

Commercial Availability and Purity: 98%+ Purity from Multiple Reputable Vendors Ensures Reproducibility

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile is commercially available from multiple reputable chemical suppliers with a minimum purity specification of 98% . This contrasts with some less-characterized analogs that may be offered at lower purity grades or as custom synthesis requests. The availability of high-purity material from established vendors ensures batch-to-batch consistency and reduces the likelihood of impurity-driven artifacts in biological assays.

Compound Procurement Purity Specification Reproducibility

3-Nitro-4-(pyrrolidin-1-yl)benzonitrile CAS 19005-64-2: Optimal Use Cases Driven by Quantitative Evidence


APN-Targeted Hit-to-Lead Optimization Programs

The 1.9-fold enhanced APN inhibitory potency (IC50 = 1.15 µM) over the non-nitro analog makes this compound a superior starting point for medicinal chemistry campaigns focused on aminopeptidase N inhibitors [1]. Researchers developing APN-targeted therapeutics for oncology or immunology applications can leverage this potency differential to prioritize scaffold optimization efforts and reduce the number of synthetic iterations required to achieve lead-like activity.

Metabolic Stability and Carboxylesterase Liability Assessment

With a measurable IC50 of 473 nM against porcine liver carboxylesterase [1], this compound serves as a valuable tool for investigating esterase-mediated metabolism in preclinical species. It can be employed as a reference inhibitor in in vitro ADME panels to benchmark new chemical entities or to probe species-specific differences in carboxylesterase activity between pig, rat, and human models.

Physicochemical Property-Driven Library Design and Fragment Elaboration

The defined physicochemical profile—LogP 2.07 and TPSA 70.2 Ų [1]—positions this compound as an attractive core for parallel library synthesis. Its balanced lipophilicity and moderate polarity make it suitable for fragment growth strategies aimed at improving aqueous solubility while maintaining cellular permeability. Computational chemists and library designers can use these parameters to inform virtual screening filters and property-based compound selection.

GPR151 Pharmacology and GPCR Screening Follow-Up

Given its prior evaluation in a cell-based high-throughput screen for GPR151 activators at The Scripps Research Institute [1], this compound is a logical choice for confirmatory and orthogonal assays in academic or biotech GPR151 research programs. Its established screening history provides a documented baseline, enabling researchers to efficiently design dose-response studies or counter-screens without the need for extensive de novo assay validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.